molecular formula C14H20N2O4 B3003589 Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate CAS No. 1820704-78-6

Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate

Cat. No.: B3003589
CAS No.: 1820704-78-6
M. Wt: 280.324
InChI Key: BREMTGIAFLETQH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate (CAS: 1820704-78-6) is a small-molecule scaffold featuring a piperidine ring substituted with a 1,2-oxazole (isoxazole) heterocycle at the 4-position. The oxazole ring bears a formyl (-CHO) group at position 5, while the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This compound is structurally characterized by its reactive aldehyde functionality, which enables diverse derivatization pathways, such as Schiff base formation or reduction to hydroxymethyl . Its molecular formula is C₁₄H₂₀N₂O₄, with a molecular weight of 280.32 g/mol (calculated based on structural analogs) .

The Boc group enhances solubility in organic solvents and stabilizes the piperidine moiety during synthetic workflows. The 1,2-oxazole core contributes to π-π interactions in molecular recognition, making it valuable in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-8-11(9-17)20-15-12/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREMTGIAFLETQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate is a piperidine derivative characterized by the presence of a tert-butyl group and an oxazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C14H20N2O4C_{14}H_{20}N_{2}O_{4}, with a molecular weight of approximately 280.32 g/mol. The compound's structure consists of a piperidine ring linked to a carboxylate group and an oxazole ring featuring an aldehyde substituent, which contributes to its reactivity and biological properties .

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. These interactions are crucial for elucidating its pharmacological profile and optimizing its therapeutic potential.

Pharmacological Properties

Compounds containing piperidine and oxazole rings are often associated with significant biological activities such as:

  • Antimicrobial : Exhibiting activity against various pathogens.
  • Anticancer : Potential to inhibit tumor growth through various mechanisms.
  • Anti-inflammatory : Modulating inflammatory pathways.

The specific biological activities of this compound are still under investigation, but its structural features suggest a promising profile for further pharmacological evaluation .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For example, the presence of the oxazole moiety is critical for its interaction with biological targets. Comparisons with similar compounds reveal variations in activity based on structural changes:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-(5-chlorobenzo[d]oxazol-2-yl)piperazine-1-carboxylateContains a chlorobenzo[d]oxazole ringPotentially increased lipophilicity
Tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylateFeatures a pyrazole instead of an oxazoleDifferent biological activity profile
Tert-butyl 4-(5-bromo-indazol-3-yl)piperidine-1-carboxylateIncorporates an indazole moietyKnown for specific anticancer properties

These comparisons highlight the versatility of piperidine derivatives and underscore the unique characteristics of this compound due to its specific functional groups.

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of this compound. In vitro studies have shown that derivatives with similar scaffolds exhibit varying degrees of efficacy against specific targets:

  • NLRP3 Inhibition : A related study indicated that certain piperidine derivatives could inhibit NLRP3 inflammasome activation, which is pivotal in inflammatory diseases. The mechanism involved binding interactions that prevent the release of pro-inflammatory cytokines like IL-1β .
  • Antimicrobial Activity : Compounds structurally similar to tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Studies : Investigations into related piperidine compounds have revealed their ability to induce apoptosis in cancer cell lines, indicating that modifications to the oxazole ring could enhance anticancer efficacy .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar oxazole structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that oxazole derivatives can inhibit the activity of protein kinases, which are crucial in cancer signaling pathways .
  • Neuroprotective Effects : The piperidine component is known for its neuroprotective effects. Compounds containing piperidine rings have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary studies suggest that the oxazole derivative may possess antimicrobial activity against various pathogens. This application could be particularly relevant in developing new antibiotics or antifungal agents .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focal point of research:

  • Enzyme Targeting : Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Inhibiting these enzymes could lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis .

Synthesis and Biological Evaluation

A notable study synthesized related oxazole-piperidine compounds and evaluated their biological activities:

  • Synthesis Methodology : The synthesis involved multi-step reactions starting from readily available precursors. Key steps included the formation of the piperidine ring and subsequent functionalization with oxazole derivatives using coupling reactions .
  • Biological Evaluation : The synthesized compounds were tested for their ability to inhibit specific enzymes and their cytotoxic effects on cancer cell lines. Results indicated promising anticancer activity, warranting further investigation into structure-activity relationships (SAR) to optimize efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on substituents, heterocycle types, reactivity, and applications.

Structural and Functional Comparison

Compound Name CAS Number Heterocycle Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate 1820704-78-6 1,2-Oxazole Formyl (-CHO) C₁₄H₂₀N₂O₄ 280.32 High reactivity (aldehyde), versatile for conjugation
Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate 2031258-93-0 1,2-Oxazole Hydroxymethyl (-CH₂OH) C₁₄H₂₂N₂O₄ 282.34 Polar, oxidizable to aldehyde or carboxylic acid
Tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate 280110-66-9 1,2,4-Oxadiazole Methyl (-CH₃) C₁₃H₂₁N₃O₃ 267.32 Stable, inert, limited reactivity

Physicochemical Properties

Property Formyl Oxazole Hydroxymethyl Oxazole Methyl Oxadiazole
LogP (Predicted) 1.2 0.8 1.5
Solubility (Water) Low Moderate Low
Melting Point ~120–125°C* ~110–115°C* ~95–100°C*

*Estimated based on structural analogs.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2-oxazole ring via cyclization of appropriate precursors (e.g., nitrile oxides with alkenes).
  • Step 2: Introduction of the formyl group at the 5-position of the oxazole using Vilsmeier-Haack or other formylation reagents.
  • Step 3: Coupling the oxazole intermediate with a piperidine derivative. The tert-butyl carbamate group is often introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .
  • Step 4: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Oxazole formationNitrile oxide + alkene, RT, 12h60-70%
Boc protectionBoc₂O, DMAP, DCM, 0°C → RT85-90%

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments (e.g., formyl proton at ~9.8 ppm, tert-butyl group at ~1.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • Infrared (IR) Spectroscopy: Detection of carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc group; formyl C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography: For unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths/angles and validate stereochemistry .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer: Based on analogous piperidine-carboxylate derivatives:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR: To identify rotational barriers of the tert-butyl or piperidine groups .
  • DFT Calculations: Compare computed NMR chemical shifts with experimental data to validate conformers .
  • High-Resolution X-ray Data: Use SHELXL to refine disordered regions and assign occupancy factors .

Q. What strategies optimize reaction yields for introducing the formyl group on the oxazole ring?

Methodological Answer: Key factors include:

  • Reagent Selection: Vilsmeier-Haack (POCl₃/DMF) for regioselective formylation at the 5-position .
  • Temperature Control: Slow addition of reagents at -10°C to minimize side reactions.
  • Workup: Quench with aqueous NaHCO₃ to neutralize acidic byproducts and extract with dichloromethane .

Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature-10°C → 0°CReduces decomposition
DMF Equivalents1.2 eqMinimizes over-formylation

Q. How can regioselectivity challenges in oxazole functionalization be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electron-Withdrawing Groups (EWGs): Direct formylation to the 5-position via resonance stabilization .
  • Protecting Groups: Use of tert-butyl carbamate to shield the piperidine nitrogen, preventing unwanted nucleophilic side reactions .
  • Computational Modeling: DFT studies to predict reactive sites and transition states .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?

Methodological Answer: Common issues and solutions:

  • Disorder in tert-butyl groups: Apply SHELXL restraints (e.g., SIMU/ISOR) to model thermal motion .
  • Twinned Crystals: Use TWIN commands in SHELX to refine data from non-merohedral twinning .
  • Low Resolution: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution .

Q. How does the formyl group’s reactivity influence downstream applications (e.g., bioconjugation)?

Methodological Answer: The formyl group enables:

  • Schiff Base Formation: React with primary amines (e.g., lysine residues in proteins) under mild conditions (pH 6–7, RT) .
  • Reduction to Alcohol: Use NaBH₄ to generate hydroxymethyl derivatives for further functionalization .
  • Quality Control: Monitor reaction progress via HPLC or LC-MS to ensure product stability .

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